REACTION_CXSMILES
|
Cl[CH2:2][O:3][C:4](=[O:10])[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7].[I-:11].[Na+].COC(C)(C)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O>[I:11][CH2:2][O:3][C:4](=[O:10])[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7] |f:1.2,4.5.6|
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Name
|
|
Quantity
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700 g
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Type
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reactant
|
Smiles
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ClCOC(C(CC)CC)=O
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Name
|
|
Quantity
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3 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1 kg
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Type
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reactant
|
Smiles
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[I-].[Na+]
|
Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
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COC(C)(C)C
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Name
|
sodium thiosulfate
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Quantity
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4 L
|
Type
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reactant
|
Smiles
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S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux until reaction completion (2 h (hours), monitored by GC)
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Duration
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2 h
|
Type
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ADDITION
|
Details
|
were added
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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WASH
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Details
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the organic phase was washed with aqueous sodium thiosulfate (4 L), low pyrogen water (4 L) and 10% sodium chloride solution (4 L)
|
Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate (350 g)
|
Type
|
FILTRATION
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Details
|
filtered
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Type
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WASH
|
Details
|
the filter cake was washed with tert-butyl methyl ether (2×0.7 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a small volume (ca. 2 L)
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Name
|
|
Type
|
product
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Smiles
|
ICOC(C(CC)CC)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |